5-ノルボルネン-2,3-ジカルボニルクロリド, トランス-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Trans-5-Norbornene-2,3-dicarbonyl chloride, also known as trans-3,6-endomethylene-1,2,3,6-tetrahydrophthaloyl chloride (tNBDC), undergoes interfacial polymerization reaction with 1,3-diaminopropane on the surface of a modified polyacrylonitrile (mPAN) during the fabrication of DAPE-SCC/mPAN or DAPE-tNBDC/mPAN TFC membranes .

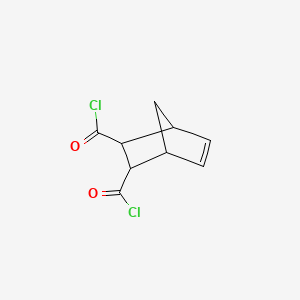

Molecular Structure Analysis

The molecular formula of trans-5-Norbornene-2,3-dicarbonyl chloride is C9H8Cl2O2 . The IUPAC name is bicyclo[2.2.1]hept-2-ene-5,6-dicarbonyl chloride .Chemical Reactions Analysis

Trans-5-Norbornene-2,3-dicarbonyl chloride undergoes interfacial polymerization reaction with 1,3-diaminopropane on the surface of a modified polyacrylonitrile (mPAN) during the fabrication of DAPE-SCC/mPAN or DAPE-tNBDC/mPAN TFC membranes .科学的研究の応用

組織工学

トランス-5-ノルボルネン-2,3-ジカルボニルクロリドは、組織工学用の炭水化物基を持つノルボルネンモノマーの合成に使用されます . これらのモノマーはROMPポリマーに変換され、飽和ネオグリコポリマーを生成するために還元されます . これらの材料は、リジンの遊離NH2基との環状開環した糖の反応によるコラーゲン架橋を目的としたO-グリコシド基、またはC-グリコシド基を持っています .

TFC膜の作製

トランス-5-ノルボルネン-2,3-ジカルボニルクロリドは、DAPE-SCC/mPANまたはDAPE-tNBDC/mPAN TFC膜の作製中に、改変ポリアクリロニトリル(mPAN)の表面で1,3-ジアミノプロパンとの界面重合反応を起こします .

ノルボルネンジカルボン酸エステルの合成

トランス-5-ノルボルネン-2,3-ジカルボニルクロリドは、チタン触媒下で5-ノルボルネン-2,3-ジカルボン酸無水物のエステル化に使用され、ノルボルネンジカルボン酸エステルを合成します .

スクシンイミドモノマーの合成

トランス-5-ノルボルネン-2,3-ジカルボニルクロリドは、スクシンイミドモノマーである5-ノルボルネン-2-カルボン酸N-ヒドロキシスクシンイミドエステルの合成に使用されます .

O-グリコシドモノマーの合成

トランス-5-ノルボルネン-2,3-ジカルボニルクロリドは、O-グリコシドモノマーであるビス(1,2;3,4-ジ-O-イソプロピリデン-D-ガラクトピラノース-6-O-イル)5-ノルボルネン-2,3-ジカルボン酸エステルの合成に使用されます .

C-グリコシドモノマーの合成

トランス-5-ノルボルネン-2,3-ジカルボニルクロリドは、C-グリコシドモノマーの合成に使用され、これらのモノマーは、架橋可能なブロックで終端されたトリブロックコポリマーの中心ブロックとして使用することを目的としています .

Safety and Hazards

作用機序

Target of Action

Trans-5-Norbornene-2,3-dicarbonyl chloride, also known as tNBDC, primarily targets 1,3-diaminopropane on the surface of a modified polyacrylonitrile (mPAN) during the fabrication of DAPE-SCC/mPAN or DAPE-tNBDC/mPAN TFC membranes .

Mode of Action

tNBDC undergoes an interfacial polymerization reaction with 1,3-diaminopropane . This interaction results in the formation of a thin film composite (TFC) membrane, which is used in various applications, including water purification and gas separation.

Biochemical Pathways

The interfacial polymerization reaction it undergoes with 1,3-diaminopropane is a key process in the fabrication of tfc membranes .

Result of Action

The primary result of tNBDC’s action is the formation of TFC membranes through an interfacial polymerization reaction . These membranes have various applications, including in water purification and gas separation processes.

Action Environment

The action of tNBDC is influenced by the conditions of the interfacial polymerization reaction, such as temperature, pH, and the concentration of 1,3-diaminopropane . These factors can affect the efficiency of the reaction and the quality of the resulting TFC membrane.

生化学分析

Biochemical Properties

5-Norbornene-2,3-dicarbonyl chloride, trans- plays a significant role in biochemical reactions, particularly in the formation of polymers through interfacial polymerization reactions. It interacts with enzymes such as 1,3-diaminopropane, facilitating the formation of polyacrylonitrile-based membranes . These interactions are crucial for the development of thin-film composite membranes used in various filtration processes.

Cellular Effects

The effects of 5-Norbornene-2,3-dicarbonyl chloride, trans- on cellular processes are not extensively documented. It is known to cause moderate toxicity upon ingestion and skin contact This compound can influence cell function by potentially disrupting cell signaling pathways and gene expression due to its reactive nature

Molecular Mechanism

At the molecular level, 5-Norbornene-2,3-dicarbonyl chloride, trans- exerts its effects through binding interactions with biomolecules. It undergoes interfacial polymerization reactions, particularly with 1,3-diaminopropane, leading to the formation of polyacrylonitrile-based membranes . This process involves the formation of covalent bonds, which are essential for the stability and functionality of the resulting polymers.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 5-Norbornene-2,3-dicarbonyl chloride, trans- are critical factors. The compound is moderately stable but can emit toxic fumes of hydrogen chloride when heated to decomposition . Long-term effects on cellular function have not been extensively studied, but its reactivity suggests potential impacts on cellular processes over time.

Dosage Effects in Animal Models

The effects of 5-Norbornene-2,3-dicarbonyl chloride, trans- vary with different dosages in animal models. It is moderately toxic by ingestion, with an LD50 of 1830 mg/kg in rats High doses can lead to adverse effects, including severe skin burns and eye damage

Metabolic Pathways

Its interactions with enzymes such as 1,3-diaminopropane suggest involvement in polymerization processes . The compound’s reactivity may also influence metabolic flux and metabolite levels, although detailed studies are needed to confirm these effects.

Transport and Distribution

Within cells and tissues, 5-Norbornene-2,3-dicarbonyl chloride, trans- is likely transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its activity and function, particularly in the formation of polyacrylonitrile-based membranes

Subcellular Localization

The subcellular localization of 5-Norbornene-2,3-dicarbonyl chloride, trans- is not well-characterized. Its role in polymerization reactions suggests that it may be directed to specific compartments or organelles involved in these processes . Targeting signals and post-translational modifications could play a role in its localization and activity.

特性

| { "Design of the Synthesis Pathway": "The synthesis of 5-Norbornene-2,3-dicarbonyl chloride, trans- can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound. The key steps in the synthesis pathway include the preparation of norbornene, the oxidation of norbornene to norbornene-5,6-epoxide, the ring-opening of the epoxide to form 5-norbornene-2,3-dicarboxylic acid, and the conversion of the acid to the final product via the formation of the acid chloride.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sulfuric acid", "Sodium bicarbonate", "Thionyl chloride" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of sodium hydroxide to form norbornene.", "Step 2: Norbornene is oxidized using hydrogen peroxide and acetic acid to form norbornene-5,6-epoxide.", "Step 3: The epoxide is ring-opened using sulfuric acid to form 5-norbornene-2,3-dicarboxylic acid.", "Step 4: The acid is converted to the acid chloride using thionyl chloride to form 5-Norbornene-2,3-dicarbonyl chloride, trans-." ] } | |

| 4582-21-2 | |

分子式 |

C9H8Cl2O2 |

分子量 |

219.06 g/mol |

IUPAC名 |

(1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl chloride |

InChI |

InChI=1S/C9H8Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3H2/t4-,5+,6-,7-/m1/s1 |

InChIキー |

KANQIAARVSWKKG-XZBKPIIZSA-N |

異性体SMILES |

C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C(=O)Cl)C(=O)Cl |

SMILES |

C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl |

正規SMILES |

C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl |

| 707-80-2 4582-21-2 |

|

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

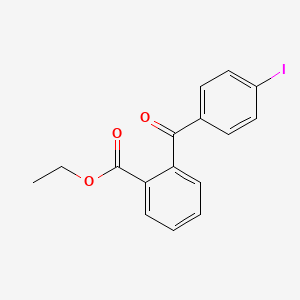

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。